1-(Bromomethyl)naphthalene-7-carboxaldehyde
CAS No.:
Cat. No.: VC18806165
Molecular Formula: C12H9BrO
Molecular Weight: 249.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9BrO |
|---|---|
| Molecular Weight | 249.10 g/mol |
| IUPAC Name | 8-(bromomethyl)naphthalene-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H9BrO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H,7H2 |
| Standard InChI Key | GHRZFWVHOQOKRI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)C=O)C(=C1)CBr |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1-(Bromomethyl)naphthalene-7-carboxaldehyde belongs to the class of aromatic aldehydes. Its IUPAC name is 8-(bromomethyl)naphthalene-1-carbaldehyde, reflecting the substitution pattern on the naphthalene ring. Key structural features include:
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Naphthalene core: A fused bicyclic aromatic system providing rigidity and planar geometry.
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Bromomethyl group: A reactive electrophilic site at position 1, enabling nucleophilic substitution reactions.
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Aldehyde functional group: A polar, electron-withdrawing group at position 7, facilitating condensation and redox reactions.
The compound’s structure has been confirmed via spectroscopic methods, including -NMR and -NMR, which reveal distinct signals for the aldehyde proton () and bromomethyl group () .
Table 1: Physical and Chemical Properties
Synthesis and Reaction Pathways
Synthetic Strategies
The primary route to 1-(Bromomethyl)naphthalene-7-carboxaldehyde involves bromination of naphthalene derivatives. Key steps include:
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Functionalization of naphthalene: Introduction of a methyl group at position 1 via Friedel-Crafts alkylation.
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Bromination: Treatment with (NBS) or to install the bromomethyl group.
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Oxidation: Selective oxidation of a methyl group at position 7 to an aldehyde using reagents like or .
Alternative methods leverage palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of analogous brominated naphthalenes. For example, Grignard reagents or organozinc compounds can react with halogenated precursors under catalytic conditions to achieve regioselective functionalization .
Table 2: Representative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination-oxidation | NBS, , acetic acid | 60–75 | |
| Pd-catalyzed coupling | Pd(OAc), PCy, THF | 45–55 |
Applications in Medicinal and Materials Chemistry
Biological Activity
1-(Bromomethyl)naphthalene-7-carboxaldehyde has shown inhibitory activity against cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19, CYP2C9), which are critical in drug metabolism. This property suggests potential utility in:
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Drug-drug interaction studies: Modulating enzyme activity to alter pharmacokinetics.
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Anticancer research: Targeting metabolic pathways in oncology .
Materials Science
The compound’s aromatic and electrophilic features make it a candidate for:
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